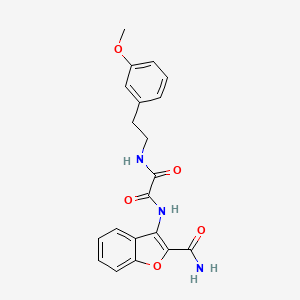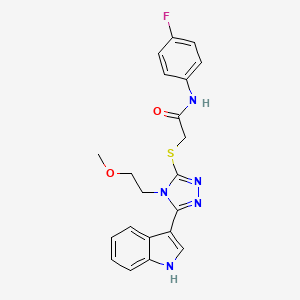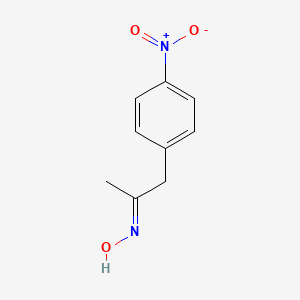![molecular formula C16H19N5 B2753715 N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 872622-66-7](/img/structure/B2753715.png)
N-(butan-2-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine is a complex organic compound with the molecular formula C16H19N5 This compound is known for its unique structure, which includes a pyrazolo[4,5-e]pyrimidine core substituted with a 4-methylphenyl group and a methylpropylamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsSpecific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial to achieving consistent quality. Advanced purification techniques, including crystallization and chromatography, are employed to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine undergoes various chemical reactions, including:
- Oxidation : The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
- Reduction : Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
- Substitution : The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing critical roles .
Major Products Formed: The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine has a wide range of scientific research applications, including:
- Chemistry : It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
- Industry : It is used in the development of new materials and as a catalyst in industrial processes .
Mechanism of Action
The mechanism of action of 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. Detailed studies have shown that it can modulate biochemical processes by binding to active sites or altering the conformation of target proteins .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include:
- 4,4’-Difluorobenzophenone : An organic compound used as a precursor in polymer synthesis .
- tert-Butyl carbamate : A compound used in organic synthesis and as a protecting group for amines .
Uniqueness: What sets 1-(4-Methylphenyl)pyrazolo[4,5-e]pyrimidin-4-ylamine apart is its unique structure, which combines a pyrazolo[4,5-e]pyrimidine core with specific substituents.
Properties
IUPAC Name |
N-butan-2-yl-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5/c1-4-12(3)20-15-14-9-19-21(16(14)18-10-17-15)13-7-5-11(2)6-8-13/h5-10,12H,4H2,1-3H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIDSDLATWLDJNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC1=C2C=NN(C2=NC=N1)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluoro-1,3-benzothiazol-2-yl)-4-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2753632.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(morpholin-4-yl)ethyl}adamantane-1-carboxamide](/img/structure/B2753633.png)


![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2753638.png)


![2-[1,7-dimethyl-9-(2-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2753645.png)
![3-(2-bromophenoxy)-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2753646.png)
![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2753647.png)
![N-benzyl-2-{[4-(4-fluorophenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2753651.png)
![5-((4-Ethoxyphenyl)(piperidin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2753652.png)


